
1-(Furan-2-yl)-3,3-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-3,3-dimethylbutan-1-amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a butan-1-amine group with two methyl groups at the third carbon position. This structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3,3-dimethylbutan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with 3,3-dimethylbutan-1-amine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring, modifying its reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-(Furan-2-yl)-3,3-dimethylbutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for treating bacterial infections.
Industry: Utilized in the production of agrochemicals, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)propan-1-amine: Similar structure but with a shorter carbon chain.
1-(Furan-2-yl)ethan-1-amine: Even shorter carbon chain, leading to different reactivity and properties.
1-(Furan-2-yl)methanamine: Simplest structure with only one carbon between the furan ring and the amine group.
Uniqueness
1-(Furan-2-yl)-3,3-dimethylbutan-1-amine is unique due to the presence of two methyl groups at the third carbon position, which can influence its steric and electronic properties. This structural feature may enhance its stability and reactivity compared to similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(furan-2-yl)-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-10(2,3)7-8(11)9-5-4-6-12-9/h4-6,8H,7,11H2,1-3H3 |
InChI Key |
RLDZUHNGAWXJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


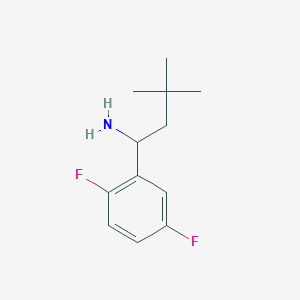
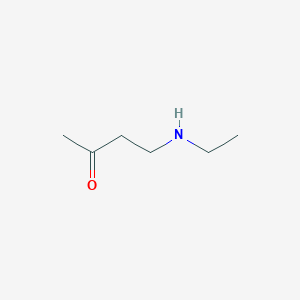
![3-(2-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B13212790.png)

![[(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13212801.png)

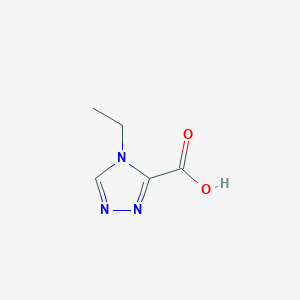
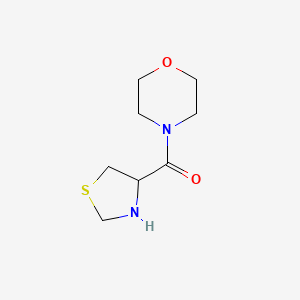
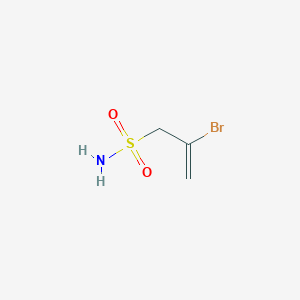
![Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13212841.png)
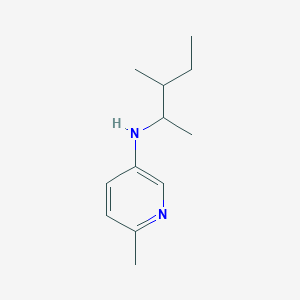
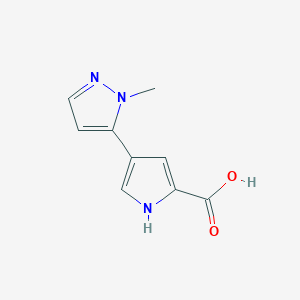
![3-{[(Benzyloxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13212852.png)
![Methyl 2-[2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13212865.png)
